molecular formula C14H12BrClO2 B8437401 [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol

[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol

Cat. No.: B8437401
M. Wt: 327.60 g/mol
InChI Key: YWLFHFIFPRCGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol is an organic compound that features both bromine and chlorine substituents on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzaldehyde and 3-chlorobenzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).

    Procedure: The 3-chlorobenzyl bromide is added to a solution of 5-bromo-2-hydroxybenzaldehyde in DMF, followed by the addition of potassium carbonate. The mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form a corresponding alcohol or amine.

    Substitution: The bromine and chlorine substituents can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-(3-chloro-benzyloxy)-benzaldehyde or 5-bromo-2-(3-chloro-benzyloxy)-benzoic acid.

    Reduction: Formation of 5-bromo-2-(3-chloro-benzyloxy)-benzyl alcohol or 5-bromo-2-(3-chloro-benzyloxy)-benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

[5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol involves its interaction with specific molecular targets. The presence of bromine and chlorine substituents can influence its binding affinity and specificity towards enzymes or receptors. The hydroxyl group can form hydrogen bonds, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • [5-Bromo-2-(3-chloro-benzyloxy)-benzaldehyde]
  • [5-Bromo-2-(3-chloro-benzyloxy)-benzoic acid]
  • [5-Bromo-2-(3-chloro-benzyloxy)-benzylamine]

Uniqueness

The unique combination of bromine and chlorine substituents on the benzene ring, along with the hydroxyl group, makes [5-Bromo-2-(3-chlorobenzyloxy)phenyl]methanol distinct. This combination can result in unique chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C14H12BrClO2

Molecular Weight

327.60 g/mol

IUPAC Name

[5-bromo-2-[(3-chlorophenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C14H12BrClO2/c15-12-4-5-14(11(7-12)8-17)18-9-10-2-1-3-13(16)6-10/h1-7,17H,8-9H2

InChI Key

YWLFHFIFPRCGFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)Br)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-bromo-2-(3-chloro-benzyloxy)-benzaldehyde (6.0 g, 18.4 mmol) in MeOH (90 mL) at rt was added NaBH4 (1.07 g, 27.7 mmol) over 1 h. After 18 h at rt, H2O was added (5 mL) and the reaction concentrated to a residual mass, which was dissolved into EtOAc (150 mL). This EtOAc solution was washed with H2O (2×100 mL) and dried to yield the title compound as a light yellow (6.0 g, 100%). MS (ESI): mass calcd. for C14H12BrClO, 327.6; m/z found, 328.3 [M+H]+. 1H NMR (CDCl3) 7.48 (d, J=2.5 Hz, 1H), 7.42-7.20 (m, 5H), 6.76 (d, J=8.7 Hz, 1H), 5.07 (d, J=19.2 Hz, 2H), 4.69 (d, J=17.5 Hz, 2H), 2.15 (t, J=10.0 Hz, 1H).
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
1.07 g
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.